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Cat. No.: B14042203

Get Quote

Topic: Staining of PCR Products for Gel Electrophoresis

Audience: Researchers, scientists, and drug development professionals.

Note on "Dye 937": Initial searches for a staining protocol for "Dye 937" (CAS Number:

195199-04-3), an unsymmetrical cyanine dye, did not yield publicly available data on its

specific excitation and emission spectra. This information is essential for its practical use in a

laboratory setting. Therefore, this document provides a detailed protocol for a widely used and

well-characterized alternative, SYBR® Safe DNA Gel Stain, which is a safer substitute for the

traditional ethidium bromide.

SYBR® Safe DNA Gel Stain: A Safer and Sensitive
Alternative
SYBR® Safe DNA Gel Stain is a highly sensitive stain for visualizing DNA in agarose or

polyacrylamide gels. It is specifically formulated to be a less hazardous alternative to ethidium

bromide, a known mutagen. When bound to DNA, SYBR® Safe exhibits a strong fluorescence,

making it an excellent choice for the detection of PCR products.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b14042203#bc-rfq
https://www.benchchem.com/product/b14042203/docs?utm_src=pdf-body#application-notes-and-protocols-for-staining-pcr-products
https://www.benchchem.com/product/b14042203/docs?utm_src=pdf-body#application-notes-and-protocols-for-staining-pcr-products
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14042203?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
For easy comparison, the following table summarizes the key quantitative properties of SYBR®

Safe DNA Gel Stain.

Property Value

Excitation Maxima (bound to DNA) ~280 nm, ~502 nm

Emission Maximum (bound to DNA) ~530 nm

Recommended Excitation Source
Blue-light transilluminator (~470 nm) or UV

transilluminator (~300 nm)

Formulation 10,000X concentrate in DMSO

Safety
Not classified as hazardous waste under US

EPA regulations

Experimental Protocols
This section provides detailed methodologies for the use of SYBR® Safe DNA Gel Stain for

staining PCR products in agarose gels. There are two primary methods for staining: pre-casting

the gel with the dye or post-staining the gel after electrophoresis.

Method 1: Pre-cast Agarose Gel Staining
This method involves adding the SYBR® Safe stain directly to the molten agarose before

casting the gel. This is a convenient method as it eliminates the need for a separate staining

step after electrophoresis.

Materials:

Agarose

1X TAE or TBE buffer

SYBR® Safe DNA Gel Stain (10,000X concentrate)

Microwave or heating plate
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Gel casting tray and combs

PCR products

DNA ladder

6X Loading Dye

Electrophoresis chamber and power supply

Blue-light or UV transilluminator

Gel documentation system

Procedure:

Prepare Agarose Gel Solution:

Measure the appropriate amount of agarose for your desired gel concentration (e.g., for a

1% gel, use 1 g of agarose in 100 mL of 1X electrophoresis buffer).

Add the agarose to the electrophoresis buffer in a flask or beaker that is 2-4 times the

volume of the solution.

Heat the mixture in a microwave or on a heating plate until the agarose is completely

dissolved. Swirl the solution gently to ensure it is homogeneous.

Cool the Agarose:

Let the molten agarose cool to approximately 50-60°C. This is important to prevent

warping of the gel tray and to ensure the integrity of the SYBR® Safe stain.

Add SYBR® Safe Stain:

Add the SYBR® Safe DNA Gel Stain at a 1:10,000 dilution to the molten agarose (e.g.,

add 10 µL of 10,000X SYBR® Safe to 100 mL of molten agarose).
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Gently swirl the flask to mix the stain evenly throughout the agarose solution. Avoid

introducing air bubbles.

Cast the Gel:

Pour the agarose solution into the gel casting tray with the combs in place.

Allow the gel to solidify completely at room temperature for at least 30 minutes.

Prepare and Load Samples:

Mix your PCR products and DNA ladder with 6X loading dye in a 5:1 ratio (e.g., 5 µL of

PCR product with 1 µL of loading dye).

Carefully load the samples into the wells of the solidified gel.

Electrophoresis:

Place the gel in the electrophoresis chamber and add enough 1X electrophoresis buffer to

cover the gel to a depth of about 2-3 mm.

Run the gel at an appropriate voltage (e.g., 80-120 V) until the loading dye has migrated to

the desired distance.

Visualize DNA:

Carefully remove the gel from the electrophoresis chamber and place it on a blue-light or

UV transilluminator.

Visualize the DNA bands and capture an image using a gel documentation system.

Method 2: Post-staining of Agarose Gels
In this method, the DNA is first separated by electrophoresis in an unstained agarose gel, and

the gel is then incubated in a solution of SYBR® Safe stain.

Materials:

Same as for the pre-cast method, excluding the addition of SYBR® Safe to the gel itself.
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A container for staining the gel.

Procedure:

Prepare and Run the Agarose Gel:

Prepare and cast an agarose gel without any stain.

Load your PCR products and DNA ladder mixed with loading dye.

Run the electrophoresis as described in Method 1.

Prepare Staining Solution:

In a suitable container, prepare a 1:10,000 dilution of SYBR® Safe DNA Gel Stain in 1X

electrophoresis buffer (e.g., 5 µL of 10,000X SYBR® Safe in 50 mL of buffer). Prepare

enough solution to completely submerge the gel.

Stain the Gel:

Carefully place the gel in the staining solution.

Incubate for 30-60 minutes at room temperature with gentle agitation (e.g., on a rocking

platform). The incubation time may need to be optimized depending on the thickness of

the gel and the concentration of DNA.

Visualize DNA:

Remove the gel from the staining solution and briefly rinse with deionized water if high

background is observed.

Place the gel on a blue-light or UV transilluminator to visualize the DNA bands.

Capture an image using a gel documentation system.

Diagrams
Experimental Workflow for PCR Product Staining
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The following diagram illustrates the general workflow for staining PCR products for agarose

gel electrophoresis.

Workflow for Staining PCR Products
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Caption: General workflow for PCR product analysis using agarose gel electrophoresis with two

staining options.

Signaling Pathway of DNA Staining
The following diagram illustrates the basic principle of how fluorescent DNA stains like SYBR®

Safe work.
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Mechanism of Fluorescent DNA Staining
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Caption: Simplified mechanism of action for a fluorescent DNA intercalating dye.

To cite this document: BenchChem. [Application Notes and Protocols for Staining PCR
Products]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14042203/docs#application-notes-and-protocols-for-
staining-pcr-products]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science

and industry.
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